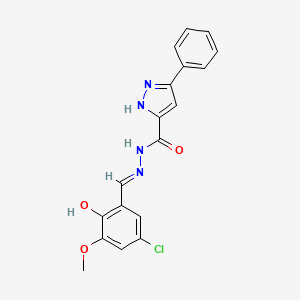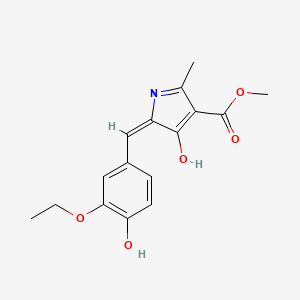![molecular formula C18H20N2OS B3721948 2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3721948.png)
2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Overview
Description
2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a chemical compound with potential pharmacological applications. It belongs to the spirocyclic quinazoline class of compounds and has been the subject of extensive scientific research in recent years.
Scientific Research Applications
Synthesis and Biological Activity
This compound and its derivatives have been the focus of research due to their notable biological activities. The synthesis process typically involves reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one with various halides. These synthetic routes lead to compounds that exhibit significant anti-monoamine oxidase and antitumor activities. For example, a study found that some synthesized compounds suppressed tumor growth by 50 – 56% in experimental models (Markosyan et al., 2015). Another study explored the synthesis and anti-monoamine oxidase and antitumor properties of similar derivatives (Markosyan et al., 2014).
Anticonvulsant and Antidepressant Properties
Additional research has been conducted on the anticonvulsant, antidepressant, and antibacterial properties of these compounds. For instance, derivatives of 2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one have been synthesized and evaluated for these biological activities, highlighting their potential in pharmacological applications (Grigoryan et al., 2017).
Molecular Docking and Cytotoxic Evaluation
A molecular docking simulation study has also been carried out on a series of spiro [(2H, 3H)quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives, aiming to design effective PARP-1 inhibitors. This study included the synthesis of these compounds and their in vitro evaluation against human breast carcinoma cell lines, providing insights into their potential as anti-cancer agents (Amin et al., 2013).
Anti-Inflammatory and Analgesic Properties
Furthermore, some derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. They have been compared to standard drugs like indomethacin and tramadol in experimental studies, showing considerable potential in this area (Amin et al., 2010).
properties
IUPAC Name |
2-methylsulfanylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-22-17-19-15-13-8-4-3-7-12(13)11-18(9-5-2-6-10-18)14(15)16(21)20-17/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBPWIGDBKLIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721875.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3721879.png)
![2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721882.png)
![2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721893.png)
![2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3721894.png)
![1-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B3721906.png)



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B3721928.png)
![ethyl 4-[(6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate](/img/structure/B3721941.png)

![[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide](/img/structure/B3721967.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3721970.png)